

Molecular weight and formula of 3-Bromo-4-chlorobenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-4-chlorobenzonitrile

Cat. No.: B1519062

[Get Quote](#)

An In-depth Technical Guide to **3-Bromo-4-chlorobenzonitrile** for Advanced Synthesis

This guide provides an in-depth analysis of **3-Bromo-4-chlorobenzonitrile** (CAS No. 948549-53-9), a key chemical intermediate for professionals in pharmaceutical research, drug development, and materials science. We will move beyond basic data to explore the causality behind its synthesis, its nuanced reactivity in pivotal cross-coupling reactions, and best practices for its handling and application.

Core Compound Analysis: Properties and Safety

3-Bromo-4-chlorobenzonitrile is a di-halogenated aromatic nitrile. Its synthetic value is derived from the presence of three distinct functional groups—a nitrile, a bromine atom, and a chlorine atom—which can be manipulated selectively under different reaction conditions.

Physicochemical & Structural Data

The fundamental properties of **3-Bromo-4-chlorobenzonitrile** are summarized below. It is critical to note that while some physical properties like boiling point are based on predictive models, they serve as a reliable guide for experimental planning.

Identifier	Value	Source
CAS Number	948549-53-9	[1]
Molecular Formula	C ₇ H ₃ BrCIN	[1]
Molecular Weight	216.46 g/mol	[1]
Appearance	Off-white crystalline solid	[1]
Boiling Point	260.2 ± 20.0 °C (Predicted)	ChemicalBook
Density	1.74 ± 0.1 g/cm ³ (Predicted)	ChemicalBook
InChIKey	GTTSCQCUEKBTNZ- UHFFFAOYSA-N	PubChem
SMILES	C1=CC(=C(C=C1C#N)Br)Cl	PubChem

Safety Profile and Handling Protocols

The primary documented hazard for **3-Bromo-4-chlorobenzonitrile** is H302: Harmful if swallowed. However, analysis of structurally similar isomers, such as 4-Bromo-3-chlorobenzonitrile, reveals a broader range of potential hazards including skin, eye, and respiratory irritation, as well as toxicity upon dermal contact or inhalation.[\[2\]](#) Therefore, a conservative and comprehensive approach to safety is mandated.

GHS Hazard Statements:

- H302: Harmful if swallowed.
- H315 (Precautionary): Causes skin irritation.
- H319 (Precautionary): Causes serious eye irritation.
- H335 (Precautionary): May cause respiratory irritation.

Handling Recommendations:

- Engineering Controls: Always handle within a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately

accessible.

- Personal Protective Equipment (PPE): Wear nitrile gloves (double-gloving recommended), a flame-retardant lab coat, and chemical safety goggles.
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
- Disposal: Dispose of contents and container to an approved hazardous waste disposal plant in accordance with local, state, and federal regulations.

Synthesis and Purification: An Electrophilic Aromatic Substitution Approach

The most direct synthesis of **3-Bromo-4-chlorobenzonitrile** involves the electrophilic bromination of 4-chlorobenzonitrile. The directing effects of the substituents are key to understanding the regioselectivity of this reaction. The chloro (-Cl) and cyano (-CN) groups are both deactivating and ortho, para-directing and meta-directing, respectively. Bromination occurs at the position ortho to the chlorine and meta to the nitrile, which is the C3 position—the most activated site on the ring.

Detailed Synthesis Protocol

This protocol is based on established procedures for the bromination of substituted benzonitriles.^[1]

Objective: To synthesize **3-Bromo-4-chlorobenzonitrile** via electrophilic bromination of 4-chlorobenzonitrile.

Materials:

- 4-Chlorobenzonitrile (1.0 eq)
- Potassium Bromate ($KBrO_3$) (1.65 eq)
- Sulfuric Acid (H_2SO_4), 70% aqueous solution
- Deionized Water

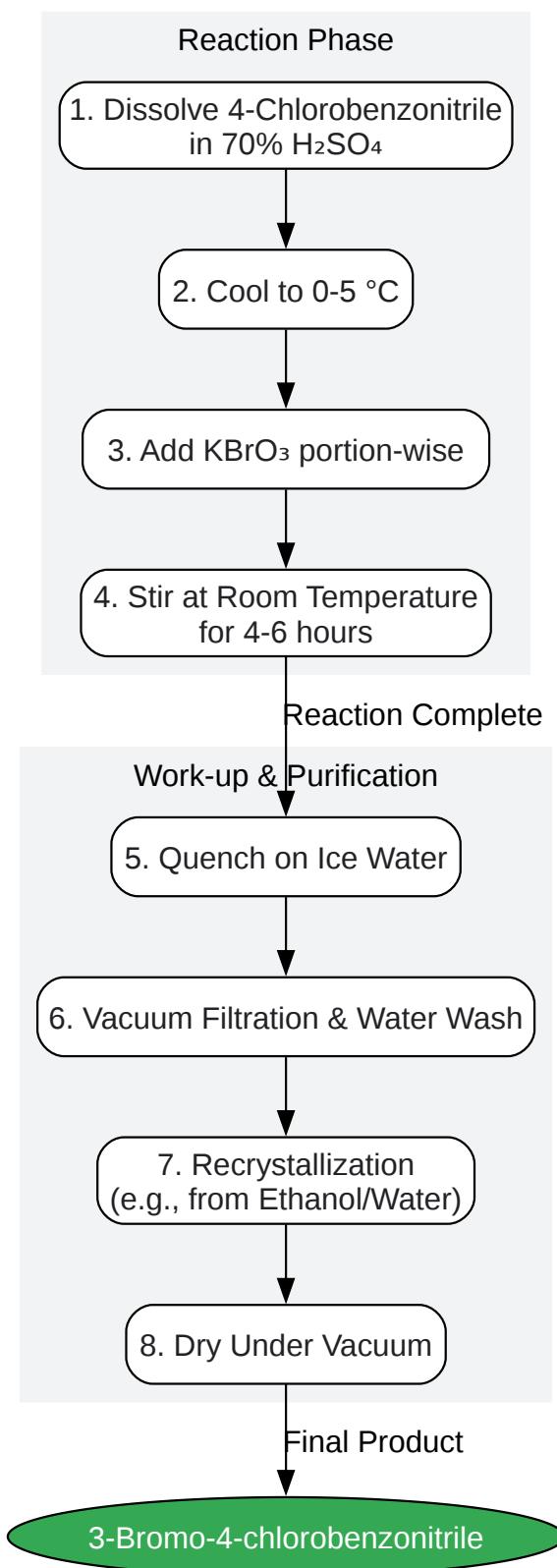
- Sodium Bicarbonate (NaHCO_3), saturated solution
- Brine, saturated solution
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)
- Ethyl Acetate or Dichloromethane (for extraction)
- Ethanol or Heptane (for recrystallization)

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzonitrile (e.g., 5.0 g, 36.3 mmol) to 70% sulfuric acid (100 mL). Stir at room temperature until the solid is fully dissolved or suspended.
- Bromination: Cool the mixture in an ice bath to 0-5 °C. Slowly add potassium bromate (e.g., 10.1 g, 60.0 mmol) portion-wise over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
- Work-up & Quenching: Carefully pour the reaction mixture over crushed ice (approx. 300-400 g) in a large beaker with stirring. A precipitate should form.
- Isolation: Collect the crude solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
- Purification (Extraction): If impurities are present, dissolve the crude solid in ethyl acetate or dichloromethane. Wash the organic layer sequentially with saturated NaHCO_3 solution, water, and brine. Dry the organic phase over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purification (Recrystallization): Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane, to yield the final product as a white to off-white solid.

- Drying: Dry the purified product under vacuum at 40-50 °C to a constant weight. A typical yield is around 70-80%.[\[1\]](#)

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Bromo-4-chlorobenzonitrile**.

Chemical Reactivity and Synthetic Utility

The primary value of **3-Bromo-4-chlorobenzonitrile** lies in the differential reactivity of its two halogen atoms. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is significantly more susceptible to oxidative addition to the Pd(0) center than the more robust carbon-chlorine (C-Cl) bond. This allows for the selective functionalization at the C3 position while leaving the C4 chloro-substituent intact for potential subsequent transformations.

Suzuki-Miyaura Coupling

The Suzuki reaction is a cornerstone of C-C bond formation. A documented example demonstrates the successful coupling of **3-Bromo-4-chlorobenzonitrile** with a boronic acid, selectively displacing the bromide.^[3]

Experimental Protocol (Adapted from Literature):^[3]

- To a reaction vessel, add **3-bromo-4-chlorobenzonitrile** (1.0 eq), (4-(tert-butoxycarbonyl)phenyl)boronic acid (1.1 eq), and potassium carbonate (K_2CO_3) (1.8 eq).
- Purge the vessel with an inert gas (Argon or Nitrogen).
- Add degassed solvents, toluene and water (e.g., in a 7:1 ratio).
- Add the catalyst, tetrakis(triphenylphosphine)palladium(0) [$Pd(PPh_3)_4$] (0.05 eq).
- Heat the mixture to reflux (approx. 90-100 °C) and stir overnight, or until TLC/LCMS analysis indicates complete consumption of the starting material.
- Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by silica gel chromatography to obtain the coupled product.

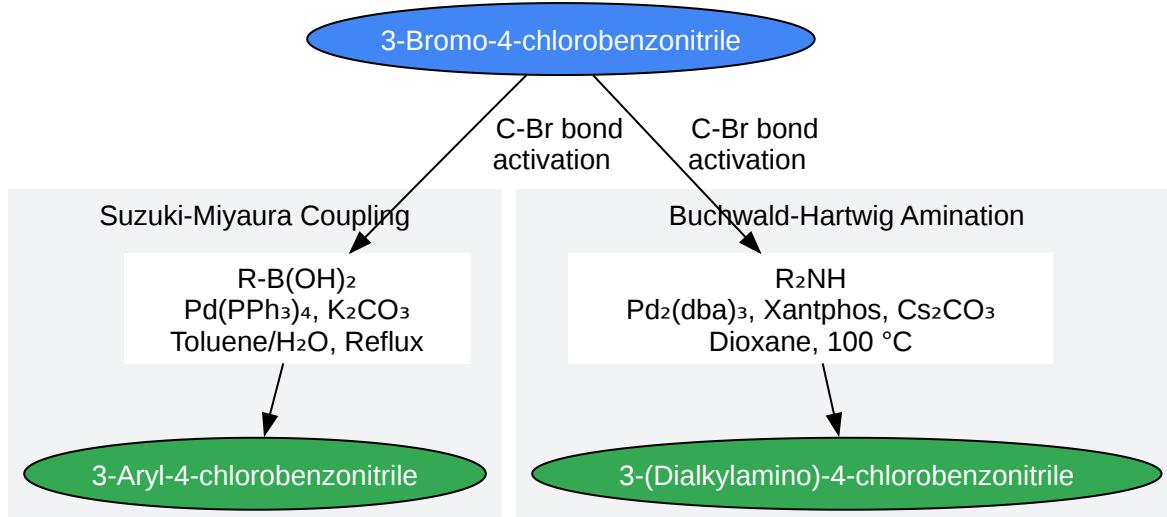
Buchwald-Hartwig Amination

This reaction enables the formation of C-N bonds. A patent provides a specific protocol for the amination of **3-Bromo-4-chlorobenzonitrile**, again highlighting the selective reactivity of the C-Br bond.^[4]

Experimental Protocol (Adapted from Patent Literature):[4]

- In a reaction vial, combine **3-bromo-4-chlorobenzonitrile** (1.0 eq), N,2-dimethyl-5-phenylpyrazole-3-amine (1.0 eq), and cesium carbonate (Cs_2CO_3) (2.5 eq).
- Add the palladium pre-catalyst, tris(dibenzylideneacetone)dipalladium(0) [$\text{Pd}_2(\text{dba})_3$] (0.05 eq), and the ligand, 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) (0.15 eq).
- Evacuate and backfill the vial with an inert gas (Argon or Nitrogen).
- Add an anhydrous, degassed solvent such as dioxane or toluene.
- Heat the mixture to 100 °C and stir for several hours until the reaction is complete as monitored by LCMS.
- After cooling, dilute the mixture with a suitable solvent (e.g., ethyl acetate), filter through celite to remove inorganic salts and the catalyst, and concentrate the filtrate. Purify the resulting residue via column chromatography.

Reactivity Pathways Diagram



[Click to download full resolution via product page](#)

Caption: Selective functionalization of **3-Bromo-4-chlorobenzonitrile**.

Spectroscopic Characterization (Anticipated)

While public repositories lack definitive experimental spectra for this specific compound, a skilled researcher can anticipate its key spectroscopic features. It is imperative to acquire and interpret primary analytical data (^1H NMR, ^{13}C NMR, MS, IR) to confirm identity and purity before use.

- ^1H NMR: The spectrum in CDCl_3 is expected to show three distinct signals in the aromatic region (approx. 7.5-8.0 ppm). These would correspond to the three protons on the benzene ring. Due to the substitution pattern, one would expect a doublet, a singlet (or a doublet with a very small meta-coupling constant), and another doublet.
- ^{13}C NMR: Approximately seven signals would be expected: five for the aromatic carbons (one quaternary carbon attached to the bromine, one to chlorine, one to the cyano group, and three CH carbons) and one for the nitrile carbon (typically ~ 118 ppm).
- Mass Spectrometry (EI): The molecular ion peak would exhibit a characteristic isotopic pattern due to the presence of both bromine ($^{79}\text{Br}/^{81}\text{Br}$, $\sim 1:1$ ratio) and chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$, $\sim 3:1$ ratio), leading to a cluster of peaks around m/z 215, 217, and 219.
- IR Spectroscopy: A strong, sharp absorption band characteristic of the nitrile ($\text{C}\equiv\text{N}$) stretch is expected around $2220\text{-}2240\text{ cm}^{-1}$.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-BROMO-4-CHLOROBENZONITRILE | 948549-53-9 [chemicalbook.com]

- 2. 4-Bromo-3-chlorobenzonitrile | C7H3BrClN | CID 16659395 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. data.epo.org [data.epo.org]
- To cite this document: BenchChem. [Molecular weight and formula of 3-Bromo-4-chlorobenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1519062#molecular-weight-and-formula-of-3-bromo-4-chlorobenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com